molecular formula C10H21N B12977997 2-Butyl-N-methylcyclopentanamine

2-Butyl-N-methylcyclopentanamine

Cat. No.: B12977997
M. Wt: 155.28 g/mol
InChI Key: TVIWRQYQLUIRDP-UHFFFAOYSA-N
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Description

2-Butyl-N-methylcyclopentanamine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a cyclopentane ring with a butyl group and a methyl group attached to the nitrogen atom. It is a secondary amine due to the two alkyl groups bonded to the nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-methylcyclopentanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentanamine with butyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, using a palladium catalyst in a hydrogenation reaction can selectively produce the desired amine.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-methylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine oxides.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Butyl-N-methylcyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-N-methylcyclopentanamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: Lacks the butyl and methyl substituents, making it less hydrophobic.

    N-Methylcyclopentanamine: Similar structure but without the butyl group.

    2-Butylcyclopentanamine: Lacks the methyl group on the nitrogen atom.

Uniqueness

2-Butyl-N-methylcyclopentanamine is unique due to the presence of both butyl and methyl groups on the nitrogen atom, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other similar amines and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-butyl-N-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21N/c1-3-4-6-9-7-5-8-10(9)11-2/h9-11H,3-8H2,1-2H3

InChI Key

TVIWRQYQLUIRDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC1NC

Origin of Product

United States

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